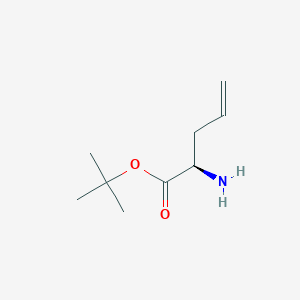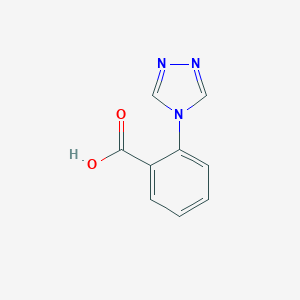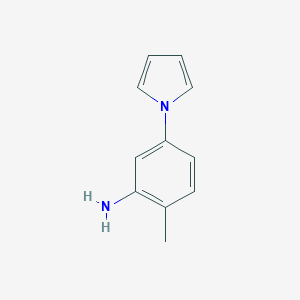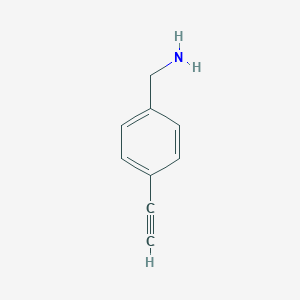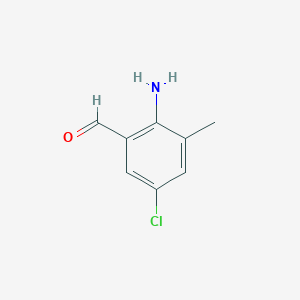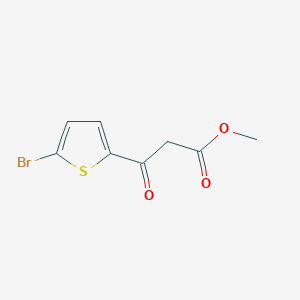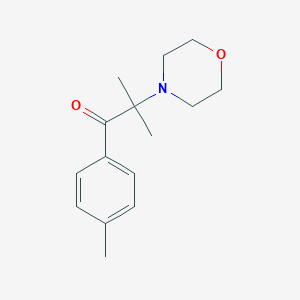
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one is an organic compound with the molecular formula C15H21NO2. It is a morpholine derivative and is known for its applications in various chemical reactions and industrial processes. This compound is often used as a photoinitiator in polymer chemistry, where it helps initiate the polymerization process when exposed to light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one typically involves the reaction of p-tolyl ketone with morpholine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials:
p-Tolyl ketone and morpholine.Reaction Conditions: The reaction is usually conducted in an organic solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate.
Procedure: The p-tolyl ketone is mixed with morpholine and the base in the solvent. The mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours. After the reaction is complete, the product is isolated through filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.
科学的研究の応用
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one has several scientific research applications, including:
Polymer Chemistry: As a photoinitiator, it is used to initiate the polymerization of monomers under UV light, leading to the formation of polymers with specific properties.
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Biological Research: It is used in various biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants, where it helps improve the performance and durability of the final products.
作用機序
The mechanism of action of 2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one involves its ability to absorb light and generate reactive species that initiate chemical reactions. In polymer chemistry, for example, the compound absorbs UV light and undergoes a photochemical reaction to produce free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers.
Molecular Targets and Pathways
The molecular targets and pathways involved in the compound’s action depend on its specific application. In photoinitiation, the primary target is the monomer, which undergoes polymerization upon exposure to the reactive species generated by the compound. In biological research, the compound may interact with enzymes, proteins, or other biomolecules to modulate their activity.
類似化合物との比較
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one can be compared with other similar compounds, such as:
Benzoin Methyl Ether: Another photoinitiator used in polymer chemistry, but with different absorption properties and reactivity.
Camphorquinone: A widely used photoinitiator in dental materials, known for its high efficiency and compatibility with various monomers.
2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator with similar applications but different chemical structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of morpholine and p-tolyl groups, which confer unique photochemical properties and reactivity. This makes it particularly suitable for applications requiring precise control over the initiation and propagation of chemical reactions.
特性
IUPAC Name |
2-methyl-1-(4-methylphenyl)-2-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-4-6-13(7-5-12)14(17)15(2,3)16-8-10-18-11-9-16/h4-7H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOANEHUOYJHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600928 |
Source


|
| Record name | 2-Methyl-1-(4-methylphenyl)-2-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104856-52-2 |
Source


|
| Record name | 2-Methyl-1-(4-methylphenyl)-2-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
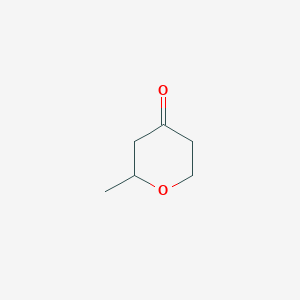
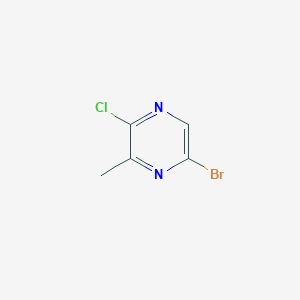
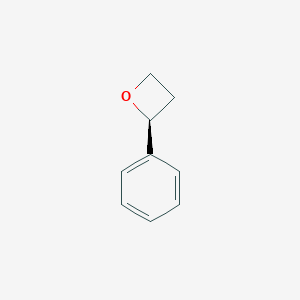
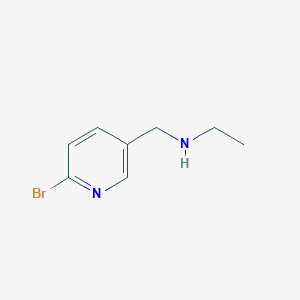
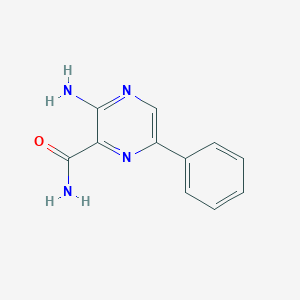
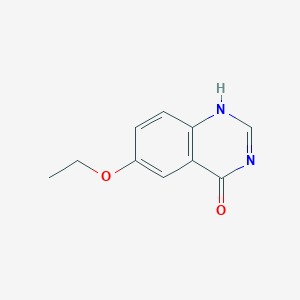
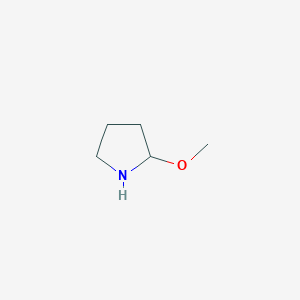
![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)
